1-ethyl-4-iodo-5-nitro-1H-pyrazole
Description
1-Ethyl-4-iodo-5-nitro-1H-pyrazole is a substituted pyrazole derivative characterized by three distinct functional groups: an ethyl group at the 1-position, an iodine atom at the 4-position, and a nitro group at the 5-position. Its molecular formula is C₅H₇IN₃O₂, with a molecular weight of 268.04 g/mol. The iodine substituent introduces significant steric bulk and polarizability, while the nitro group confers strong electron-withdrawing effects, influencing the compound’s reactivity and stability. This compound has been historically cataloged in chemical databases (e.g., CymitQuimica) but is currently listed as discontinued across all commercial quantities .
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-iodo-5-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O2/c1-2-8-5(9(10)11)4(6)3-7-8/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBRZMMBQDVXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Pyrazole Derivatives
Stability and Commercial Availability
- Discontinuation : Both This compound and 4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole are discontinued, likely due to challenges in large-scale synthesis or stability issues (e.g., nitro group decomposition) .
- Thermal Stability : Nitro-containing pyrazoles (e.g., 5-chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole ) are prone to exothermic decomposition under heating, necessitating careful handling .
Research Findings and Gaps
- Synthetic Pathways : The synthesis of This compound remains undocumented in available literature. However, analogous compounds like 1-(2-ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide are prepared via nitration of pre-functionalized pyrazole precursors, followed by halogenation or substitution .
- Structural Characterization : Crystallographic data for iodopyrazoles are sparse, though SHELX-based refinement tools (e.g., SHELXL) could aid in resolving structural ambiguities .
- Application Potential: The iodine atom in the target compound is underexploited in metal-catalyzed reactions, presenting opportunities for novel catalytic or medicinal chemistry applications.
Q & A
Q. What synthetic strategies are effective for preparing 1-ethyl-4-iodo-5-nitro-1H-pyrazole?
Methodological Answer:
- Stepwise Functionalization : Begin with a pre-functionalized pyrazole core. Introduce the ethyl group via alkylation (e.g., using ethyl bromide in DMF with a base like K₂CO₃). Subsequent iodination can employ molecular iodine (I₂) under catalytic conditions (e.g., CuI in DMF at 80°C) to target the 4-position .
- Nitration : Use a nitrating mixture (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC and isolate via column chromatography .
- Key Considerations : Steric and electronic effects of substituents may require protective groups (e.g., Boc for amines) to direct regioselectivity.
Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?
Methodological Answer:
- 1H/13C NMR : Identify substituent environments (e.g., nitro groups cause deshielding; iodine induces splitting patterns). For example, the pyrazole proton at the 3-position may appear as a singlet near δ 8.2 ppm .
- X-ray Crystallography : Use SHELXL for refinement. Bond lengths (e.g., C–I ≈ 2.09 Å) and dihedral angles confirm regiochemistry and planarity .
- IR Spectroscopy : Nitro groups exhibit strong absorptions at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to volatile reagents (e.g., HNO₃).
- Storage : Keep in amber glass bottles at –20°C to prevent photodegradation. Avoid contact with reducing agents to prevent explosive decomposition .
Advanced Questions
Q. How do electron-withdrawing groups (EWGs) like nitro and iodo influence tautomerism in this compound?
Methodological Answer:
- Experimental Analysis : Compare UV-Vis spectra in polar (DMSO) vs. nonpolar (toluene) solvents. EWGs stabilize the keto tautomer, observed via NMR downfield shifts (e.g., carbonyl C=O at δ 165–170 ppm) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict tautomeric stability. Correlate with X-ray data showing keto-enol ratios .
Q. What methodologies address contradictions between computational predictions and observed reactivity?
Methodological Answer:
- Kinetic Studies : Vary temperature and solvent polarity to isolate rate-determining steps. For example, nitro group reduction (e.g., H₂/Pd-C) may show unexpected regioselectivity due to steric hindrance .
- Transition-State Modeling : Use Gaussian or ORCA to simulate intermediates. Compare activation energies with experimental yields under controlled conditions .
Q. How can structural analogs be designed for targeted biological activity?
Methodological Answer:
- Bioisosteric Replacement : Replace iodine with Br/Cl to modulate lipophilicity. Use Suzuki coupling (e.g., aryl boronic acids with Pd(PPh₃)₄) to introduce pharmacophores at the 4-position .
- In Silico Screening : Dock analogs into protein targets (e.g., kinases) using AutoDock Vina. Prioritize candidates with favorable binding scores and synthetic feasibility .
Q. What strategies optimize regioselectivity in functionalizing the pyrazole ring?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
